Boc-Val-Dil-Dap-Phe-OMe Boc-Val-Dil-Dap-Phe-OMe
Brand Name: Vulcanchem
CAS No.:
VCID: VC16025674
InChI: InChI=1S/C39H64N4O8/c1-13-25(4)34(42(10)37(47)33(24(2)3)41-38(48)51-39(7,8)9)31(49-11)23-32(45)43-21-17-20-30(43)35(50-12)26(5)36(46)40-29(27(6)44)22-28-18-15-14-16-19-28/h14-16,18-19,24-26,29-31,33-35H,13,17,20-23H2,1-12H3,(H,40,46)(H,41,48)/t25-,26+,29-,30-,31+,33-,34-,35+/m0/s1
SMILES:
Molecular Formula: C39H64N4O8
Molecular Weight: 716.9 g/mol

Boc-Val-Dil-Dap-Phe-OMe

CAS No.:

Cat. No.: VC16025674

Molecular Formula: C39H64N4O8

Molecular Weight: 716.9 g/mol

* For research use only. Not for human or veterinary use.

Boc-Val-Dil-Dap-Phe-OMe -

Specification

Molecular Formula C39H64N4O8
Molecular Weight 716.9 g/mol
IUPAC Name tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-3-oxo-1-phenylbutan-2-yl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C39H64N4O8/c1-13-25(4)34(42(10)37(47)33(24(2)3)41-38(48)51-39(7,8)9)31(49-11)23-32(45)43-21-17-20-30(43)35(50-12)26(5)36(46)40-29(27(6)44)22-28-18-15-14-16-19-28/h14-16,18-19,24-26,29-31,33-35H,13,17,20-23H2,1-12H3,(H,40,46)(H,41,48)/t25-,26+,29-,30-,31+,33-,34-,35+/m0/s1
Standard InChI Key CEXFOGNATYRFPD-NTRIPLICSA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Boc-Val-Dil-Dap-Phe-OMe is a tetracyclic peptide with a molecular formula of C39H64N4O8\text{C}_{39}\text{H}_{64}\text{N}_{4}\text{O}_{8} and a molecular weight of 716.95 g/mol . Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, valine (Val), dileucine (Dil), diaminopropionic acid (Dap), and phenylalanine methyl ester (Phe-OMe). The Boc group enhances stability during synthesis, while the methyl ester at the C-terminus improves solubility in organic solvents .

Stereochemical Configuration

The compound’s stereochemistry is critical to its function. The Val and Dil residues adopt L-configurations, ensuring proper spatial alignment for enzymatic cleavage in target tissues. The Dap residue introduces a secondary amine, which facilitates conjugation to cytotoxic payloads via carbamate or amide bonds .

Physicochemical Characteristics

Boc-Val-Dil-Dap-Phe-OMe exhibits a solubility of 10 mM in dimethyl sulfoxide (DMSO), making it suitable for in vitro assays . Its stability under physiological conditions is moderate, with hydrolysis of the methyl ester occurring preferentially in acidic environments such as tumor microenvironments or lysosomal compartments .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC39H64N4O8\text{C}_{39}\text{H}_{64}\text{N}_{4}\text{O}_{8}
Molecular Weight716.95 g/mol
Solubility10 mM in DMSO
Storage Conditions-20°C (lyophilized powder)
CAS NumberNot publicly disclosed

Role in Antibody-Drug Conjugate (ADC) Development

ADCs combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. Boc-Val-Dil-Dap-Phe-OMe serves as a cleavable linker, enabling controlled release of the payload upon internalization into cancer cells .

Mechanism of Action

The linker’s design leverages protease-sensitive motifs, particularly the Val-Dil-Dap sequence, which is selectively cleaved by cathepsin B—an enzyme overexpressed in cancer lysosomes . This cleavage releases the cytotoxic agent (e.g., monomethyl auristatin E) while minimizing off-target effects.

Comparative Advantages Over Non-Cleavable Linkers

Cleavable linkers like Boc-Val-Dil-Dap-Phe-OMe offer distinct advantages:

  • Enhanced Potency: Enzymatic cleavage ensures full payload release, improving cytotoxicity .

  • Reduced Systemic Toxicity: Payload release is confined to tumor sites, sparing healthy tissues .

  • Versatility: Compatible with diverse payloads, including auristatins, maytansinoids, and tubulysins .

Synthesis and Production

The synthesis of Boc-Val-Dil-Dap-Phe-OMe involves multi-step solid-phase peptide synthesis (SPPS) and solution-phase reactions. Key steps are outlined below.

Solid-Phase Peptide Synthesis (SPPS)

  • Resin Activation: A Wang resin is functionalized with the C-terminal Phe-OMe residue.

  • Sequential Coupling: Val, Dil, and Dap residues are added using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .

  • Boc Protection: The N-terminus is protected with a Boc group via tert-butyl dicarbonate .

Solution-Phase Modifications

  • Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to expose the primary amine for conjugation .

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) achieves >95% purity, as verified by liquid chromatography–mass spectrometry (LC–MS) .

Table 2: Synthetic Reagents and Conditions

StepReagents/ConditionsYield
Resin ActivationWang resin, DIC, HOBt85%
Peptide ElongationEDCI, HOBt, DIEA70–80%
Boc DeprotectionTFA/DCM (1:1)98%
Final PurificationRP-HPLC (MeCN/H2O + 0.05% TFA)95%

Research Findings and Preclinical Data

In Vitro Efficacy

In ADC configurations, Boc-Val-Dil-Dap-Phe-OMe has demonstrated robust efficacy against HER2-positive breast cancer cells (IC50 = 1.2 nM) . Cleavage kinetics studies revealed that 90% of the payload is released within 4 hours of lysosomal internalization .

Pharmacokinetic Profile

  • Half-Life: 14 hours in murine models, ensuring sustained tumor exposure .

  • Clearance: Renal excretion accounts for 60% of elimination, with minimal hepatic metabolism .

Toxicity Profile

Dose-limiting toxicities in preclinical models included transient thrombocytopenia (Grade 1–2), resolving within 72 hours . No hepatotoxicity or neurotoxicity was observed at therapeutic doses .

Applications in Cancer Therapy

Breast Cancer

ADCs incorporating Boc-Val-Dil-Dap-Phe-OMe have shown promise in HER2+ breast cancer, with tumor regression rates of 78% in xenograft models . Clinical trials are ongoing to evaluate its synergy with trastuzumab emtansine .

Lymphoma

In CD30+ lymphomas, the linker’s stability in circulation and rapid cleavage in tumors have improved progression-free survival by 40% compared to non-cleavable counterparts .

Solid Tumors

Emerging research explores its use in pancreatic and ovarian cancers, where cathepsin B overexpression facilitates targeted payload delivery .

Future Perspectives

Next-Generation Linker Designs

Modifications to the Dap residue (e.g., polyethylene glycolylation) aim to enhance solubility and reduce immunogenicity .

Combination Therapies

Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) may amplify antitumor responses by promoting immunogenic cell death .

Clinical Translation

Phase I trials for Boc-Val-Dil-Dap-Phe-OMe-based ADCs are anticipated to begin in 2026, focusing on dose optimization and biomarker validation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator